Cyclopropanesulfonohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfonohydrazide can be synthesized through various methods, including the reaction of cyclopropanesulfonyl chloride with hydrazine . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield cyclopropanesulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclopropanesulfonamide.
Substitution: Various substituted cyclopropanesulfonohydrazides.
Scientific Research Applications
Cyclopropanesulfonohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropanesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Cyclopropanesulfonohydrazide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Similar in structure but lacks the hydrazide group.
Cyclopropanesulfonyl chloride: Used as a precursor in the synthesis of this compound.
Cyclopropylamine: Contains a cyclopropane ring but differs in functional groups.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
cyclopropanesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-5-8(6,7)3-1-2-3/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKZAFJASFLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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